Cas no 10083-53-1 (1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-)

1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl- structure
10083-53-1 structure
Product Name:1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-
CAS-nummer:10083-53-1
MF:C17H19NS
MW:269.40446305275
CID:173632
PubChem ID:6437723
Update Time:2025-04-19

1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-
    • (3E)-3-(4,5-dihydrobenzo[1,2]cyclohepta[3,4-b]thiophen-10-ylidene)-N-methylpropan-1-amine
    • IBD 78
    • 4-(3-Methylamino-propyliden)-9,10-dihydro-4H-benzo[4.5]cyclohepta[1.2-b]thiophen
    • 4-(3-Methylamino-propyliden)-9,10-dihydro-4H-benzo< 4.5> cyclohepta< 1.2-b> thiophen
    • 4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen
    • 4H-Benzo(4,5)cyclohepta(1,2-b)thiophene, 9,10-dihydro-4-(3-methylaminopropylidene)-
    • BRN 1347799
    • LS-33819
    • Q27270029
    • 46962-44-1
    • 89DHK9432D
    • UNII-89DHK9432D
    • UNII-LVH0SCF4XH
    • LVH0SCF4XH
    • (3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine
    • 10083-53-1
    • IBD-78
    • (E)-ibd-78
    • IBD-78, (E)-
    • 1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (E)-
    • Inchi: 1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+
    • InChI-sleutel: RDBMZAMQBNYOIJ-VIZOYTHASA-N
    • LACHT: S1C=CC2=C1CCC1C=CC=CC=1/C/2=C\CCNC

Berekende eigenschappen

  • Exacte massa: 269.12382
  • Monoisotopische massa: 269.12382
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 325
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.3
  • XLogP3: 3.7

Experimentele eigenschappen

  • Dichtheid: 1.0981 (rough estimate)
  • Kookpunt: 408.7°Cat760mmHg
  • Vlampunt: 201°C
  • Brekindex: 1.5300 (estimate)
  • PSA: 40.27000
  • LogboekP: 4.27880

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